4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group linked to a piperidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution reactions:
Cyclization: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group in the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases, such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzene
- **4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)imidazole
Uniqueness
The uniqueness of 4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine lies in its specific combination of functional groups and ring structures. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15-11-16(2)26(24-15)19-12-20(23-14-22-19)28-13-17-7-9-25(10-8-17)21(27)18-5-3-4-6-18/h11-12,14,17-18H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKGUGXBVIMHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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